1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole class, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and analgesic properties.
The synthesis and study of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole have been documented in various scientific literature, highlighting its synthesis routes, biological activities, and potential applications in drug development.
This compound can be classified as:
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves cyclocondensation reactions using hydrazine derivatives and carbonyl compounds. Here are some common methods for its synthesis:
The synthesis often requires specific conditions such as:
The molecular formula for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is . Its structure consists of:
The compound's structural data can be confirmed using spectroscopic techniques such as:
1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
The reactivity of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole can be influenced by:
The pharmacological action of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves interaction with biological targets such as enzymes or receptors.
The proposed mechanism includes:
Studies have shown that derivatives of pyrazoles exhibit various biological activities, including anti-inflammatory effects, which may be attributed to their ability to modulate enzyme activity or receptor interactions.
1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole exhibits physical properties such as:
The chemical properties include:
1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole has potential applications in various fields:
Pyrazole (1,2-diazole), a five-membered heterocyclic ring featuring two adjacent nitrogen atoms (N1 pyrrole-like and N2 pyridine-like), serves as a privileged scaffold in medicinal chemistry. Its significance stems from three key properties: (1) aromatic character enabling π-stacking interactions with biological targets; (2) hydrogen-bonding capabilities via N–H groups; and (3) metabolic stability imparted by the C–C and C–N bonds. These properties facilitate target binding while maintaining favorable pharmacokinetic profiles. Pyrazole derivatives exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects, as validated by numerous FDA-approved drugs [3] .
Structurally, pyrazole’s versatile substitution patterns (mono-, di-, tri-, or tetra-substituted) allow precise pharmacophore optimization. For instance:
Table 1: Approved Drugs Featuring Pyrazole Core
Drug Name | Substitution Pattern | Therapeutic Application |
---|---|---|
Celecoxib | 1,3-Diaryl | Anti-inflammatory (COX-2 inhibitor) |
Crizotinib | 3,5-Disubstituted | Anticancer (ALK inhibitor) |
Edaravone | Pyrazolone derivative | Neuroprotective (ALS treatment) |
Rimonabant | 1,3,5-Trisubstituted | Cannabinoid receptor antagonist |
Zavegepant | Indazole-fused | Migraine therapy (CGRP antagonist) |
The pyrrolidine ring (a saturated five-membered nitrogen heterocycle) significantly enhances the drug-likeness of pyrazole hybrids. Key contributions include:
Table 2: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
H-Bond Donors | 1.0 | 1.0 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
PSA (Ų) | 16.464 | 13.964 | 0 |
For 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, the pyrrolidine’s basic nitrogen may interact with acidic residues in target proteins, while its stereochemistry influences chiral recognition. This hybrid structure merges pyrazole’s metabolic stability with pyrrolidine’s 3D flexibility, enabling novel target engagement [7].
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine (phenazone), establishing early structure-activity relationships (SAR). Subsequent milestones include:
The integration of pyrrolidine began gaining traction post-2010, driven by demands for enhanced 3D complexity in drug candidates. Compounds like 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole exemplify modern fragment-based strategies, where saturated heterocycles mitigate the "flatness" associated with poor druglikeness. This evolution reflects a shift toward sp3-enriched architectures in medicinal chemistry, as evidenced by recent FDA approvals (e.g., zanubrutinib and baricitinib) [2] .
Table 3: Evolution of Key Pyrazole-Based Pharmaceuticals
Era | Representative Drug | Core Structure | Therapeutic Class |
---|---|---|---|
Pre-1950 | Antipyrine | Pyrazolone | Analgesic/antipyretic |
1960–1990 | Betazole | 3-Aminoindazole | Gastric acid secretion stimulant |
2000–2010 | Celecoxib | 1,3-Diarylpyrazole | Anti-inflammatory |
2010–Present | Zavegepant | Indazole | CGRP antagonist |
Modern Hybrid | 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | Pyrrolidinylpyrazole | Investigational scaffold |
Interactive Timeline of Pyrazole Drug Development
1883: Knorr synthesizes antipyrine → 1950s: Pyrazolones dominate NSAIDs → 1980s: Fused indazoles emerge → 2011: Crizotinib approved → 2023: Zavegepant commercialized → Present: Hybrids (e.g., pyrrolidinylpyrazoles) under investigation
The structural trajectory underscores a transition from simple pyrazolones to stereochemically complex hybrids, positioning 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole as a contemporary scaffold addressing challenges in target selectivity and physicochemical optimization.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2